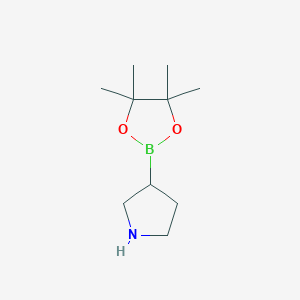
4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride is a fluorinated heterocyclic compound It is characterized by the presence of two fluorine atoms at the 4-position of the tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride typically involves the reaction of 4,4-difluoro-1,2,3,4-tetrahydropyridine with hydrochloric acid. One common method includes the use of difluoromethyl-containing precursors, such as 4,4-difluoroacetylacetate, which undergoes a Mannich reaction with formaldehyde and primary amine hydrochlorides to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide or halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated pyridine derivatives .
Scientific Research Applications
4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride can be compared with other fluorinated pyridine derivatives:
4-Fluoropyridine: Contains a single fluorine atom and exhibits different reactivity and properties.
3,5-Difluoropyridine: Has two fluorine atoms at different positions, leading to distinct chemical behavior.
Pentafluoropyridine: Fully fluorinated pyridine with unique electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C5H8ClF2N |
|---|---|
Molecular Weight |
155.57 g/mol |
IUPAC Name |
4,4-difluoro-2,3-dihydro-1H-pyridine;hydrochloride |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)1-3-8-4-2-5;/h1,3,8H,2,4H2;1H |
InChI Key |
PJZLNHJNSOUWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC=CC1(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Tert-butyl)benzo[d]thiazole](/img/structure/B12984876.png)





![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12984913.png)




